

DFT studies on the electronic properties of Fe(dibm)3 isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fe(dibm)3

Cat. No.: B8232339

[Get Quote](#)

A comparative guide to the electronic properties of facial (fac) and meridional (mer) isomers of tris(dibenzoylmethanato)iron(III) (**Fe(dibm)3**), based on density functional theory (DFT) studies, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data to offer insights into the distinct electronic characteristics of these stereoisomers.

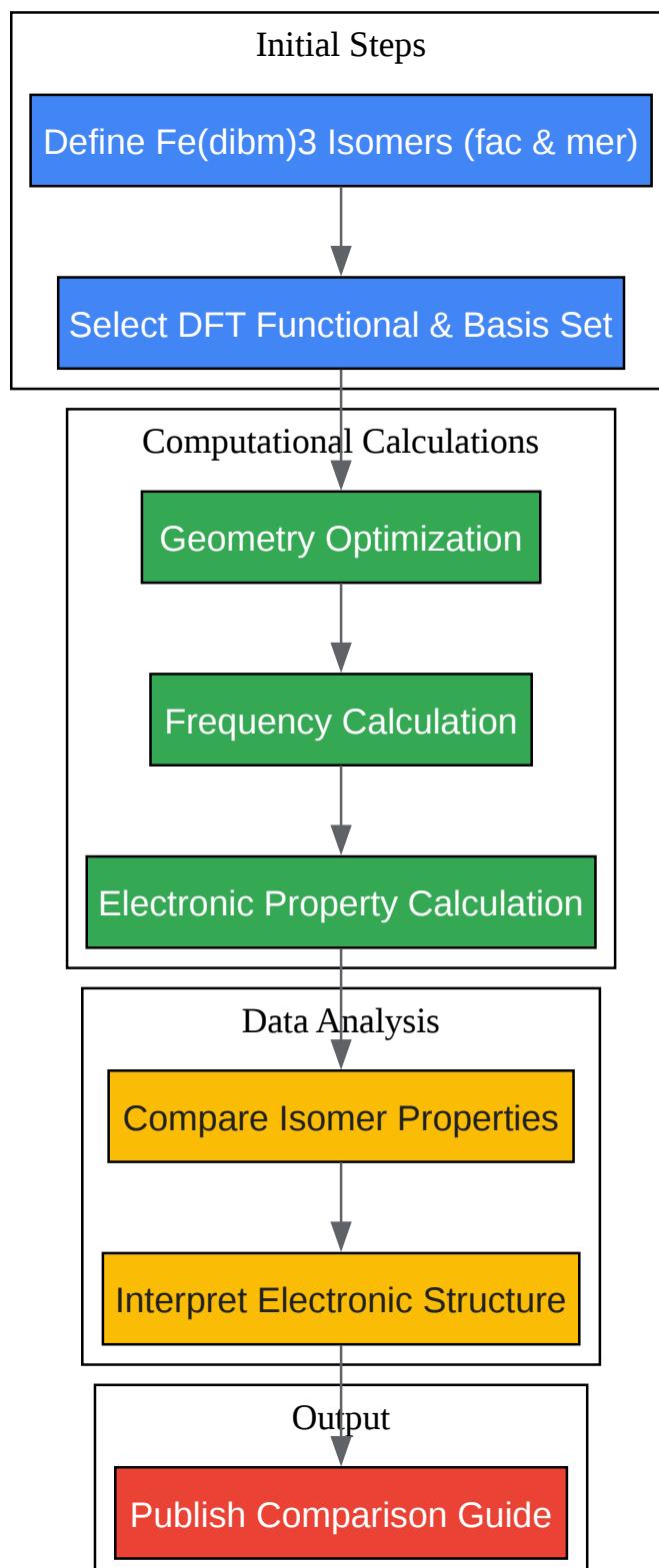
Comparative Electronic Properties of Fe(dibm)3 Isomers

Tris(β -diketonato)iron(III) complexes, including **Fe(dibm)3**, can exist as facial (fac) and meridional (mer) isomers when the β -diketonate ligand is unsymmetrical, as is the case with dibenzoylmethane.^{[1][2]} DFT calculations indicate that the energy differences between these isomers are generally small, suggesting that both can coexist in experimental samples.^[2] The electronic properties of these isomers, however, can differ due to their distinct molecular symmetries.

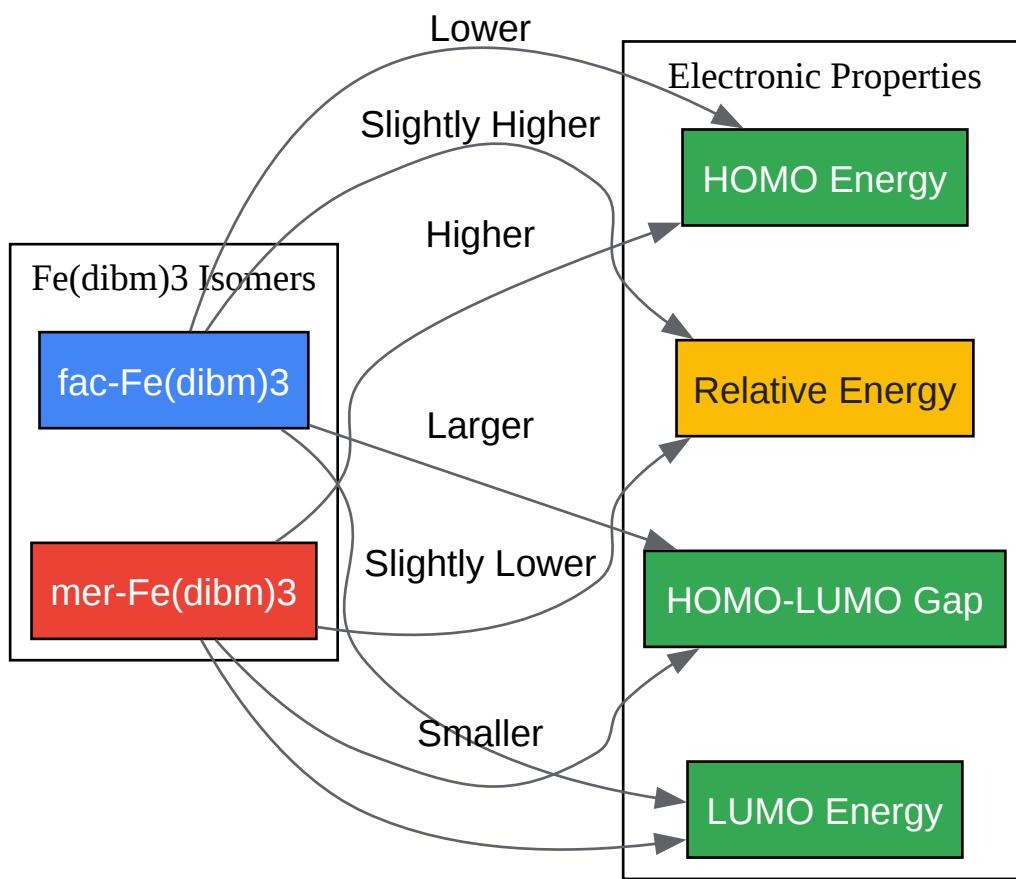
Property	fac-Fe(dibm)3	mer-Fe(dibm)3	Notes
Relative Energy	Slightly higher	Slightly lower	The mer isomer is often predicted to be marginally more stable. The energy difference is typically small, allowing for the presence of both isomers. [2]
HOMO Energy	Generally lower	Generally higher	In analogous Ir(III) complexes, the HOMO energies of the meridional isomers are higher than those of the facial forms. [3] A similar trend is expected for Fe(III) complexes.
LUMO Energy	Similar to mer isomer	Similar to fac isomer	DFT calculations on similar Ir(III) complexes suggest that the LUMO energies for both isomers are roughly the same. [3]
HOMO-LUMO Gap	Larger	Smaller	A higher HOMO energy in the mer isomer, with a similar LUMO energy to the fac isomer, would result in a smaller HOMO-LUMO gap.

Symmetry	C3	C1	The fac isomer possesses a higher degree of symmetry.
----------	----	----	---

Experimental and Computational Protocols


Detailed methodologies are crucial for the reproducibility and critical evaluation of DFT studies. The following outlines a typical computational protocol for investigating the electronic properties of **Fe(dibm)3** isomers.

Computational Details:


- Software: Gaussian, Amsterdam Density Functional (ADF), or similar quantum chemistry packages.
- DFT Functional: A hybrid functional such as B3LYP is commonly used for transition metal complexes to provide a good balance between accuracy and computational cost.[\[2\]](#) Other functionals like CAM-B3LYP and M06 have also been employed.[\[2\]](#)
- Basis Set: For the iron atom, a basis set with effective core potentials (ECP), such as CEP-121G, is often used.[\[2\]](#) For other atoms like carbon, oxygen, and hydrogen, a Pople-style basis set like 6-31G(d) or a Dunning-type basis set (e.g., cc-pVTZ) is common.[\[4\]](#)
- Solvation Model: To simulate solution-phase properties, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated.[\[4\]](#)[\[5\]](#)
- Geometry Optimization: The molecular geometries of both the fac and mer isomers are optimized without any symmetry constraints to find the lowest energy structures.
- Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
- Electronic Property Analysis: Following geometry optimization, properties such as frontier molecular orbital (HOMO and LUMO) energies, Mulliken charges, and the molecular electrostatic potential are calculated to understand the electronic structure.

Visualizing a DFT Workflow and Isomer Comparison

To illustrate the logical flow of a computational study on **Fe(dibm)3** isomers and the relationship between their structures and properties, the following diagrams are provided.

[Click to download full resolution via product page](#)

Computational workflow for DFT studies on **Fe(dibm)3** isomers.

[Click to download full resolution via product page](#)

Relationship between **Fe(dibm)3** isomers and their electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [DFT studies on the electronic properties of Fe(dibm)3 isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8232339#dft-studies-on-the-electronic-properties-of-fe-dibm-3-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com